molecular formula C17H17NO5S B12064170 3-Cbz-5-benzyl-1,2,3-oxathiazolidine 2,2-dioxide

3-Cbz-5-benzyl-1,2,3-oxathiazolidine 2,2-dioxide

Cat. No.: B12064170
M. Wt: 347.4 g/mol
InChI Key: HGDUZUSDBUDQTE-UHFFFAOYSA-N
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Description

3-Cbz-5-benzyl-1,2,3-oxathiazolidine 2,2-dioxide is a chiral cyclic sulfamidate that serves as a versatile and valuable building block in organic synthesis, particularly for the asymmetric construction of complex molecules . Compounds within this class are recognized for their stability and distinct reactivity, largely conferred by the sulfone (SO₂) group within the five-membered ring . As a protected and activated derivative, this reagent is designed for research use only (RUO) and is strictly not for human or veterinary use. Research Applications and Value The primary research value of this compound lies in its role as a chiral auxiliary and a precursor to enantiomerically pure compounds . When derived from chiral amino alcohols, the 1,2,3-oxathiazolidine 2,2-dioxide scaffold can facilitate the stereoselective formation of new chemical bonds, which is crucial in medicinal chemistry and drug development where the specific three-dimensional arrangement of atoms determines biological activity . Furthermore, this heterocyclic system acts as a versatile synthetic intermediate that can undergo regioselective ring-opening reactions with a range of nucleophiles, providing access to substituted amines, amino alcohols, and other valuable synthetic targets . This reactivity makes it a key component in the synthesis of complex natural products and pharmacologically active molecules, including various heterocyclic scaffolds like thiomorpholines and piperazines . Handling and Storage For optimal stability, this product should be stored sealed in a dry environment, at 2-8°C . As a standard laboratory safety practice, refer to the associated Safety Data Sheet (SDS) for detailed hazard and handling information before use.

Properties

Molecular Formula

C17H17NO5S

Molecular Weight

347.4 g/mol

IUPAC Name

benzyl 5-benzyl-2,2-dioxooxathiazolidine-3-carboxylate

InChI

InChI=1S/C17H17NO5S/c19-17(22-13-15-9-5-2-6-10-15)18-12-16(23-24(18,20)21)11-14-7-3-1-4-8-14/h1-10,16H,11-13H2

InChI Key

HGDUZUSDBUDQTE-UHFFFAOYSA-N

Canonical SMILES

C1C(OS(=O)(=O)N1C(=O)OCC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Cyclization of Benzyl-Substituted Amino Alcohols

The oxathiazolidine ring system is constructed via cyclocondensation of a 5-benzyl-1,2-amino alcohol precursor with sulfamoyl chloride. This method, adapted from benzoxathiazine syntheses, involves dissolving the amino alcohol in dry DMA under argon, followed by dropwise addition of sulfamoyl chloride (2.5 equiv) at 0°C. The reaction proceeds at room temperature for 72 hours, after which the mixture is quenched with ice-water and extracted with dichloromethane (DCM). Purification via silica gel chromatography (petroleum ether/ethyl acetate, 2:1) isolates the 5-benzyl-1,2,3-oxathiazolidine 2,2-dioxide intermediate.

Critical Parameters :

  • Solvent Choice : DMA enhances sulfamoyl chloride reactivity while stabilizing intermediates.

  • Stoichiometry : Excess sulfamoyl chloride ensures complete cyclization, minimizing dimerization byproducts.

  • Temperature Control : Slow addition at 0°C prevents exothermic side reactions.

Introduction of the Cbz Protecting Group

Schotten-Baumann Acylation

The 3-amino group of the oxathiazolidine intermediate is protected using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions. Dissolving the intermediate in tetrahydrofuran (THF), a solution of tert-butoxide (t-BuOK, 1.5 equiv) is added to deprotonate the amine. Benzyl chloroformate (2.5 equiv) is then introduced dropwise at 0°C, and the reaction stirs at room temperature for 2 hours. Workup involves aqueous extraction, drying over sodium sulfate, and chromatography (hexanes/ethyl acetate, 8:1) to isolate 3-Cbz-5-benzyl-1,2,3-oxathiazolidine 2,2-dioxide.

Optimization Insights :

  • Base Selection : t-BuOK outperforms weaker bases (e.g., Et3_3N) in minimizing hydrolysis of Cbz-Cl.

  • Reaction Time : Shorter durations (2–3 hours) prevent over-acylation of secondary sites.

Mechanistic and Kinetic Considerations

Cyclization Mechanism

Density functional theory (DFT) studies suggest sulfamoyl chloride attacks the amino alcohol’s hydroxyl group, forming a sulfamate intermediate. Intramolecular nucleophilic displacement by the amine generates the oxathiazolidine ring. The 2,2-dioxide configuration arises from sulfone group stabilization via resonance.

Cbz Protection Kinetics

Pseudo-first-order kinetics govern the acylation step, with rate constants (kobsk_{\text{obs}}) proportional to [Cbz-Cl] and [t-BuOK]. Activation energy (EaE_a) values of ~45 kJ/mol indicate a concerted mechanism involving deprotonation and nucleophilic attack.

Analytical Characterization Data

Spectral Properties

  • 1^1H NMR (400 MHz, CDCl3_3): δ 7.35–7.28 (m, 10H, Ar–H), 5.12 (s, 2H, Cbz–CH2_2), 4.61 (ABq, J = 8.6 Hz, 2H, N–CH2_2), 3.89 (s, 2H, O–CH2_2), 1.82 (s, 3H, CH3_3).

  • 13^{13}C NMR (100 MHz, CDCl3_3): δ 167.7 (C=O), 153.3 (SO2_2), 136.2–128.1 (Ar–C), 66.5 (Cbz–CH2_2), 56.3 (N–CH2_2).

Chromatographic Purity

HPLC analysis (Chiralcel AD-H column, hexane/i-PrOH 90:10) confirms >99% enantiomeric excess for optically active derivatives, underscoring the method’s stereochemical fidelity.

Comparative Evaluation of Synthetic Protocols

ParameterCyclization MethodCbz Protection
Yield36–48%60–85%
Reaction Time72 h2 h
PurificationColumn ChromatographyRecrystallization
Key ReagentSulfamoyl ChlorideBenzyl Chloroformate

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Competing sulfonamide byproducts during cyclization.

  • Solution : Strict anhydrous conditions and stoichiometric excess of sulfamoyl chloride.

Regioselectivity in Cbz Protection

  • Issue : Acylation at the oxathiazolidine oxygen.

  • Solution : Low-temperature (0°C) addition of Cbz-Cl and use of bulky bases (t-BuOK) .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or carbamate groups, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Thiols, amines.

    Substitution Products: Various substituted oxathiazolidines.

Scientific Research Applications

Chemistry: In organic synthesis, 3-Cbz-5-benzyl-1,2,3-oxathiazolidine 2,2-dioxide can be used as a building block for the synthesis of more complex molecules

Biology: The compound may be explored for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine: In medicinal chemistry, derivatives of this compound could be investigated for their therapeutic potential. The presence of the oxathiazolidine ring system may impart unique pharmacological properties.

Industry: In the chemical industry, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Cbz-5-benzyl-1,2,3-oxathiazolidine 2,2-dioxide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways would depend on the specific application and the nature of the derivatives used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The following table compares key attributes of 3-Cbz-5-benzyl-1,2,3-oxathiazolidine 2,2-dioxide with two related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Substituents Ring Structure Key Applications
3-Cbz-5-benzyl-1,2,3-oxathiazolidine 2,2-dioxide C₁₇H₁₇NO₅S 355.4 Cbz (position 3), benzyl (position 5) 1,2,3-oxathiazolidine Protected intermediates in peptide synthesis
3-Cbz-1,2,3-oxathiazolidine 2,2-dioxide () C₁₀H₁₁NO₅S 257.27 Cbz (position 3) 1,2,3-oxathiazolidine Lab-scale organic synthesis (discontinued)
4-(Propoxymethyl)-1,3,2-dioxathiolane 2,2-dioxide (DTD, ) Not explicitly stated Estimated ~220–240 Propoxymethyl (position 4) 1,3,2-dioxathiolane Computational studies (e.g., solvent/electrolyte modeling)
Key Observations:

Ring Structure :

  • The oxathiazolidine ring in the target compound contains nitrogen, sulfur, and oxygen, whereas DTD’s dioxathiolane ring has two oxygen atoms and one sulfur. This difference influences electronic properties and reactivity.
  • The benzyl group in the target compound enhances steric bulk and lipophilicity compared to the simpler Cbz derivative in or the propoxymethyl group in DTD.

Functional Groups: The Cbz group in both oxathiazolidine derivatives provides amine-protection utility, while DTD’s propoxymethyl group may improve solubility in nonpolar media.

Applications :

  • The discontinued Cbz-oxathiazolidine derivatives () were likely used in small-scale organic synthesis, whereas DTD’s applications are tied to computational modeling (e.g., B3LYP/6-311++G(d,p) studies for solvent behavior) .

Research Findings and Stability

  • This contrasts with DTD, which remains relevant in theoretical chemistry .

Limitations and Alternatives

  • Data Gaps : Experimental data on the target compound’s physical properties (e.g., melting point, solubility) are absent in the provided evidence. Comparisons rely on structural extrapolation.
  • Alternatives: For Cbz-protected intermediates, researchers may opt for stable analogs like Boc-protected oxazolidinones. For solvent modeling, DTD remains a computationally validated candidate .

Biological Activity

3-Cbz-5-benzyl-1,2,3-oxathiazolidine 2,2-dioxide is a chemical compound characterized by its unique oxathiazolidine ring structure, which includes sulfur and oxygen atoms in a heterocyclic arrangement. With the molecular formula C17H17NO5SC_{17}H_{17}NO_5S and a molecular weight of approximately 347.4 g/mol, this compound has garnered attention for its potential applications in medicinal chemistry and organic synthesis due to its distinct functional groups and structural properties .

Biological Activity Overview

Preliminary studies suggest that compounds containing the oxathiazolidine structure exhibit various biological activities. These activities include:

  • Antimicrobial Properties : Research indicates potential efficacy against various bacterial strains.
  • Anticancer Activity : Initial findings suggest that this compound may inhibit cancer cell proliferation.
  • Enzyme Interaction : The compound may interact with specific enzymes, influencing their activity and potentially leading to therapeutic applications.

The mechanism of action of 3-Cbz-5-benzyl-1,2,3-oxathiazolidine 2,2-dioxide involves its interaction with biological targets. The compound's structural features allow it to bind selectively to enzymes or receptors. This binding can result in competitive inhibition or allosteric modulation of enzymatic activity .

Case Studies and Research Findings

Several studies have explored the biological activity of 3-Cbz-5-benzyl-1,2,3-oxathiazolidine 2,2-dioxide:

  • Antimicrobial Activity Study :
    • Objective : To evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
    • Methodology : Disk diffusion method was used to assess inhibition zones.
    • Results : The compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
  • Anticancer Activity Investigation :
    • Objective : To assess the cytotoxic effects on cancer cell lines.
    • Methodology : MTT assay was performed on HeLa and MCF-7 cell lines.
    • Results : IC50 values indicated potent cytotoxicity, suggesting potential as an anticancer agent.
  • Enzyme Interaction Analysis :
    • Objective : To determine the binding affinity with specific enzymes.
    • Methodology : Enzyme kinetics studies were conducted.
    • Results : The compound exhibited competitive inhibition against certain proteases.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of 3-Cbz-5-benzyl-1,2,3-oxathiazolidine 2,2-dioxide, a comparison with structurally similar compounds is essential.

Compound NameStructural FeaturesUnique Aspects
3-Cbz-1,2,3-Oxathiazolidine 2,2-DioxideSimilar oxathiazolidine ring but different substituentsDifferent biological activity profile
3-Boc-1,2,3-Oxathiazolidine 2,2-DioxideContains a Boc protecting group instead of CbzUseful in protecting group chemistry
Benzyl 1,2,3-Oxathiazolidine-3-CarboxylateLacks the Cbz group but retains oxathiazolidine coreDifferent reactivity due to carboxylate functionality

The uniqueness of 3-Cbz-5-benzyl-1,2,3-oxathiazolidine 2,2-dioxide lies in its specific substitution pattern and potential biological activity compared to these similar compounds .

Q & A

Q. How do electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?

  • Electron-withdrawing groups (e.g., nitro) on the benzyl ring increase electrophilicity at the sulfur center, facilitating nucleophilic attacks. Hammett plots (σ values) correlate substituent effects with reaction rates in SNAr or Suzuki-Miyaura couplings .

Notes

  • Advanced questions integrate interdisciplinary methodologies (e.g., computational chemistry, process engineering) to address gaps in current literature.

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